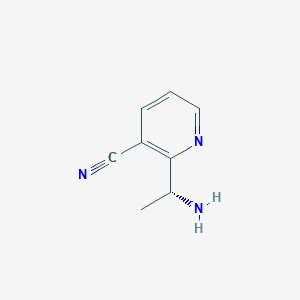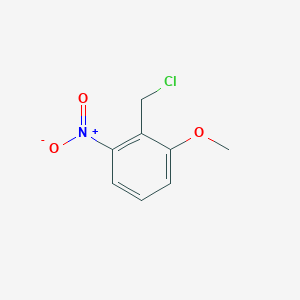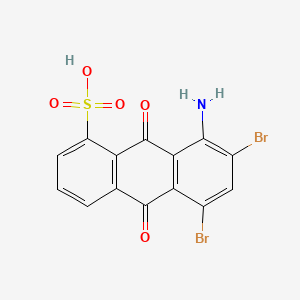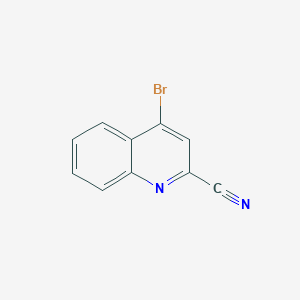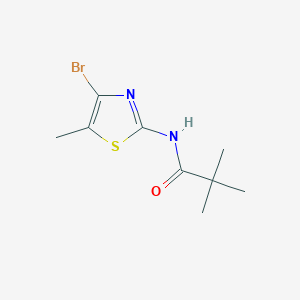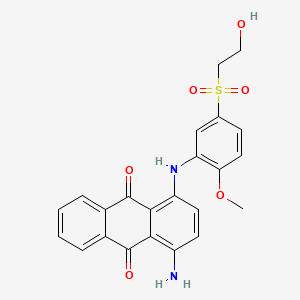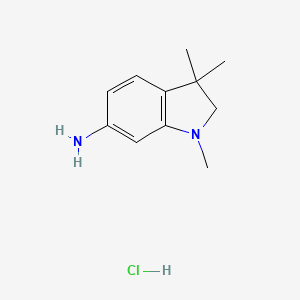
1,3,3-Trimethylindolin-6-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethylindolin-6-aminehydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is known for its unique structure, which includes a trimethylindoline core with an amine group at the 6th position, and it is often used in various scientific research applications due to its biological activity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylindolin-6-aminehydrochloride can be synthesized through several methods. One common method involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with hydrochloric acid. The reaction typically takes place under reflux conditions in a suitable solvent such as methanol or ethanol. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of green solvents and microwave-assisted synthesis are also explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3-Trimethylindolin-6-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
1,3,3-Trimethylindolin-6-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,3-Trimethylindolin-6-aminehydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,3,3-Trimethylindolin-6-aminehydrochloride can be compared with other indole derivatives such as:
2,3,3-Trimethylindolenine: Similar structure but different substitution pattern.
Indole-3-acetic acid: A plant hormone with a different functional group.
1,2,4-Triazine-3-amine derivatives: Different core structure but similar amine functionality.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
Propriétés
Formule moléculaire |
C11H17ClN2 |
|---|---|
Poids moléculaire |
212.72 g/mol |
Nom IUPAC |
1,3,3-trimethyl-2H-indol-6-amine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-11(2)7-13(3)10-6-8(12)4-5-9(10)11;/h4-6H,7,12H2,1-3H3;1H |
Clé InChI |
FKVHLQJLMDRXGM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C2=C1C=CC(=C2)N)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)
![7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13135600.png)
![1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)
